molecular formula C18H28O4 B12937298 3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid

3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid

Cat. No.: B12937298
M. Wt: 308.4 g/mol
InChI Key: COGRAKQBTBRYQC-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid is a high-purity chemical compound designed for pharmaceutical research and development. This steroid-derived molecule features a complex cyclopenta[a]naphthalene core structure, which is characteristic of several biologically significant compounds. The presence of both hydroxy and oxo (ketone) functional groups on the fused ring system, along with a propanoic acid side chain, makes this compound a valuable intermediate for synthetic organic chemistry applications, particularly in the preparation of more complex steroid-like molecules . This compound is closely related to intermediates used in the synthesis of finasteride, a 5α-reductase inhibitor . Its structural framework is integral to research focused on developing enzyme inhibitors and exploring metabolic pathways of steroidal compounds. The specific stereochemistry and functional groups present in this molecule are critical for its interaction with biological targets, making it a crucial tool for researchers in medicinal chemistry and pharmacology . Applications: This product is intended for research applications only, including as a reference standard in analytical method development, a synthetic intermediate in pharmaceutical synthesis, and a building block for the creation of novel steroid-derived compounds for biological evaluation. Disclaimer: This product is provided strictly 'For Research Use Only' (RUO). It is not intended for diagnostic, therapeutic, or any other human use. The researcher assumes all responsibility for the safe handling and use of this chemical in accordance with established laboratory safety protocols.

Properties

IUPAC Name

3-(3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-17-9-7-13-11(12(17)4-6-15(17)20)3-5-14(19)18(13,2)10-8-16(21)22/h11-13,15,20H,3-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGRAKQBTBRYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC(=O)C3(C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid is C18H28O4. The compound features a unique bicyclic structure that contributes to its biological activity and potential therapeutic effects.

Pharmaceutical Applications

  • Therapeutic Uses :
    • Anti-inflammatory Properties : Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects. This is particularly relevant in the treatment of chronic inflammatory diseases, where the modulation of inflammatory pathways can lead to improved patient outcomes.
    • Hormonal Regulation : The compound's structural characteristics suggest potential use in hormonal therapies, particularly in conditions requiring modulation of steroid hormones.
  • Synthesis Methods :
    • Various synthetic routes have been explored for the production of this compound. One notable method involves the use of multi-step organic synthesis techniques that allow for the precise control of stereochemistry and functional group placement. For example, the synthesis often involves cyclization reactions followed by functionalization to introduce hydroxyl and carboxylic acid groups.

Biochemical Research Applications

  • Metabolic Studies :
    • The compound's effects on metabolic pathways are under investigation, particularly concerning its role in lipid metabolism and energy homeostasis. Studies have shown that derivatives of this compound can influence lipid profiles and may have implications for managing conditions like obesity and metabolic syndrome.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Research focusing on its impact on neuronal health and function is ongoing.

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A study investigated the anti-inflammatory effects of structurally related compounds in a murine model of arthritis. Results indicated significant reductions in inflammatory markers and improved joint function, suggesting potential applications for this compound in treating inflammatory conditions.
  • Case Study on Metabolic Regulation :
    • In a controlled trial examining high-fat diet-induced metabolic disorders, administration of derivatives similar to this compound resulted in improved metabolic parameters, including reduced insulin resistance and lower lipid accumulation in liver tissues. This highlights its potential as a therapeutic agent for metabolic disorders.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Compound 9 : (1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)pentanoic acid

  • Core structure : Shares a decahydronaphthalene core but lacks the cyclopentane ring fusion present in the target compound.
  • Functional groups: Contains a pentanoic acid side chain (C5) instead of propanoic acid (C3).
  • Biological relevance: Similar diterpenoid acids with elongated side chains are associated with enhanced membrane interaction due to increased hydrophobicity .

Compound 10 : (1S,4aS,8aS*)-9-(1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)nonanoic acid

  • Core structure: Same octahydronaphthalene core as Compound 9 but with a nonanoic acid (C9) side chain.

Functional Group Variations: Methyl Ester Derivative

Methyl 3-[3a,6-dimethyl-3-(6-methylheptan-2-yl)-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoate (CAS 2063-90-3)

  • Structural relationship: Shares the cyclopenta[a]naphthalene core and propanoate side chain but replaces the carboxylic acid with a methyl ester.
  • Functional impact : The esterification likely increases lipophilicity, enhancing cell membrane permeability but reducing ionic interactions in biological systems compared to the free acid form .
  • Additional substituent : Features a 6-methylheptan-2-yl group absent in the target compound, which may sterically hinder interactions with enzymatic targets.

Data Tables for Comparative Analysis

Property Target Compound Compound 9 Compound 10 Methyl Ester Derivative
Core structure Cyclopenta[a]naphthalene Octahydronaphthalene Octahydronaphthalene Cyclopenta[a]naphthalene
Side chain length C3 (propanoic acid) C5 (pentanoic acid) C9 (nonanoic acid) C3 (methyl ester)
Key functional groups -COOH, -OH, -CO -COOH -COOH -COOCH₃, -CO
Hydrophobicity (predicted) Moderate (due to -COOH and -OH) High (longer chain) Very high Very high (ester group)

Research Findings and Implications

  • Bioactivity : Compounds with shorter carboxylic acid chains (e.g., the target compound) may exhibit better solubility for in vitro assays, whereas esterified or longer-chain analogs might excel in cell-based studies due to improved membrane penetration .
  • Synthetic challenges: The methyl ester derivative’s additional 6-methylheptan-2-yl group complicates synthesis, as noted in its CAS registry entry, which lacks detailed yield or purity data .

Biological Activity

3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid, also known by its chemical identifier DTXSID80578590, is a compound of interest due to its potential biological activities. This article aims to synthesize current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure featuring multiple functional groups that contribute to its biological activity. Its molecular formula is C18H28O3C_{18}H_{28}O_3, and it possesses significant hydrophobic properties owing to its large aliphatic and cyclic components.

1. Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit promising antitumor effects. In vitro studies have shown that certain analogs can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. For instance, a related compound demonstrated an IC50 value of 5.31 µM against MDA-MB-231 cells, suggesting significant cytotoxicity .

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the intrinsic pathway. Studies have shown that treatment with these compounds leads to the cleavage of caspase 9, a critical step in the apoptotic cascade . Additionally, oxidative stress may play a role in mediating these effects, as evidenced by increased reactive oxygen species (ROS) levels in treated cells.

3. Anti-inflammatory Properties

Emerging evidence suggests that this compound may also possess anti-inflammatory properties. In animal models of inflammation, compounds with similar structures have been shown to reduce pro-inflammatory cytokine levels and inhibit pathways such as NF-kB activation . These findings indicate potential for therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer potential of structurally related compounds, it was found that several derivatives exhibited significant cytotoxicity across multiple cancer cell lines. The compounds were tested against MCF7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and A549 (lung cancer) cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
Compound AMCF710.5 ± 1.2
Compound BMDA-MB-2315.31 ± 0.48
Compound CA54915.2 ± 2.0

Case Study 2: Anti-inflammatory Effects

In a murine model of arthritis, administration of a related compound resulted in a significant reduction in paw swelling and joint inflammation compared to the control group. The treatment group showed decreased levels of TNF-alpha and IL-6 cytokines, indicating reduced inflammatory response .

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